Fmoc-L-Mim-OH
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine: (Fmoc-L-Mim-OH) is a derivative of mimosine, a non-proteinogenic amino acid found in the tropical legume Leucaena leucocephala. Mimosine is known for its ability to inhibit tyrosinase, cyclooxygenase, and lipoxygenase, making it a valuable compound in cosmetic and pharmaceutical applications . The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isolation and Purification: Mimosine can be isolated and purified from the leaves of Leucaena leucocephala.
Fmoc Protection: The Fmoc group can be introduced to mimosine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane. This reaction forms N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine.
Industrial Production Methods: Industrial production of Fmoc-L-Mim-OH involves large-scale isolation of mimosine from Leucaena leucocephala, followed by Fmoc protection using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Mimosine can undergo oxidation reactions, particularly involving its hydroxy ketone group.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used for efficient peptide coupling involving Fmoc-L-Mim-OH.
Major Products: The major products formed from reactions involving this compound are peptides with mimosine residues, which can be further modified for various applications .
Scientific Research Applications
Chemistry: Fmoc-L-Mim-OH is used in solid-phase peptide synthesis to incorporate mimosine residues into peptides. This allows for the creation of peptides with unique properties, such as enhanced biological activity and proteolytic resistance .
Biology and Medicine: Mimosine-containing peptides have shown potential in inducing apoptosis in cancer cells, making this compound a valuable compound in cancer research . Additionally, mimosine’s ability to inhibit tyrosinase makes it useful in developing skin-whitening agents .
Industry: In the cosmetic industry, this compound is used to develop products that inhibit melanin production, providing skin-whitening effects .
Mechanism of Action
The mechanism of action of Fmoc-L-Mim-OH involves the inhibition of enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. Mimosine’s hydroxy ketone group plays a crucial role in these inhibitory effects . In cancer research, mimosine induces apoptosis by interfering with cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Diphenylalanine: Used in the formation of hydrogels for biomedical applications.
Uniqueness: Fmoc-L-Mim-OH is unique due to its mimosine residue, which imparts specific biological activities such as enzyme inhibition and apoptosis induction. This makes it distinct from other Fmoc-protected amino acids that do not possess these properties .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJESBCSQUSFGRG-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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